molecular formula C7H4F2O2 B1293528 2,5-Difluorobenzoic acid CAS No. 2991-28-8

2,5-Difluorobenzoic acid

Cat. No.: B1293528
CAS No.: 2991-28-8
M. Wt: 158.1 g/mol
InChI Key: LBQMIAVIGLLBGW-UHFFFAOYSA-N
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Description

2,5-Difluorobenzoic acid is a fluorinated derivative of benzoic acid with the molecular formula C7H4F2O2. It is characterized by the presence of two fluorine atoms at the 2nd and 5th positions on the benzene ring. This compound is known for its white crystalline appearance and is used in various chemical and industrial applications .

Biochemical Analysis

Biochemical Properties

2,5-Difluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of hydrazone derivatives, which exhibit potential antibacterial activity . The compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the preparation of hydrazone derivatives, which act as potential antibacterial agents . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, the compound’s impact on cell signaling pathways can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . The compound’s fluorine atoms enhance its binding affinity to target molecules, resulting in more stable interactions. These binding interactions can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. Enzymes such as cytochrome P450 are known to metabolize this compound, resulting in the formation of various metabolites that can further interact with cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound can influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular energy production and metabolism. The precise localization of this compound within cells can determine its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluorobenzoic acid can be synthesized from 1,2,4-trifluorobenzene through a series of reactions. One common method involves the use of n-butyllithium in diethyl ether at -78°C, followed by the addition of dry ice and subsequent acidification with hydrochloric acid . This process yields this compound as a pale yellow solid.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Oxidation Reactions: The compound can be oxidized to form more complex fluorinated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like thionyl chloride and dimethylformamide (DMF) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) is often used for oxidation reactions.

Major Products:

Scientific Research Applications

2,5-Difluorobenzoic acid is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a precursor for the synthesis of various fluorinated compounds.

    Biology: It is used in the preparation of hydrazone derivatives, which have potential antibacterial properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Comparison with Similar Compounds

  • 2-Fluorobenzoic acid
  • 4-Fluorobenzoic acid
  • 3,4-Difluorobenzoic acid
  • 2,4-Difluorobenzoic acid
  • 2,3,4,5-Tetrafluorobenzoic acid

Comparison: 2,5-Difluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to other fluorinated benzoic acids, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2,5-difluorobenzoic acid
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InChI

InChI=1S/C7H4F2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
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InChI Key

LBQMIAVIGLLBGW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4F2O2
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DSSTOX Substance ID

DTXSID30184024
Record name 2,5-Difluorobenzoic acid
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Molecular Weight

158.10 g/mol
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Physical Description

White, odorless crystalline powder; [Alfa Aesar MSDS]
Record name 2,5-Difluorobenzoic acid
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CAS No.

2991-28-8
Record name 2,5-Difluorobenzoic acid
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Record name Benzoic acid, 2,5-difluoro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and basic chemical information for 2,5-Difluorobenzoic acid?

A1: this compound is an organic compound with the molecular formula C₇H₄F₂O₂. It has a molecular weight of 158.1 g/mol. While spectroscopic data is not provided in these abstracts, it is safe to assume that structural confirmation is typically achieved using techniques like ¹H NMR and ¹⁹F NMR, and mass spectrometry.

Q2: Can you describe a typical synthetic route for this compound?

A2: Multiple synthetic approaches to this compound are presented in the research. One method uses p-fluoronitrobenzene as a starting material, undergoing bromination, reduction, chlorination, diazotization, fluorination, Grignard reaction, and acidification to achieve the final product. [] Another study utilizes 2,5-difluoroaniline and employs a sequence involving Sandmeyer reaction, bromination, and Grignard reaction to synthesize the acid. []

Q3: What are some applications of this compound in coordination chemistry?

A3: this compound acts as a ligand in various metal complexes. It has been shown to form dimeric structures with Gadolinium (III), where three bridging carboxylate groups from the acid link two Gadolinium ions. [] This coordination ability is also observed with Europium (III), where this compound, along with 2,2′-bipyridine, forms a binuclear complex that exhibits red fluorescence under UV light. []

Q4: Has this compound been used in the synthesis of organometallic compounds?

A4: Yes, research indicates its use in preparing organoantimony compounds. For example, it reacts with tris(4-trifluoromethylphenyl)antimony to form a bis(2,5-difluorobenzoate) derivative, characterized by X-ray diffraction analysis. [] Further demonstrating its versatility, it is also used in the synthesis of tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates. []

Q5: Are there any studies exploring the biological activity of derivatives containing this compound?

A5: Yes, some studies investigate the antimicrobial properties of compounds incorporating this compound. For instance, novel fluorinated chromones and pyrazoles synthesized from this compound have demonstrated antimicrobial activity against specific bacterial strains. [] Furthermore, hydrazone derivatives of this acid have also been synthesized and evaluated for their antimicrobial potential. []

Q6: Have any studies investigated the anticancer properties of compounds containing this compound?

A6: While limited, some research explores the anticancer potential of compounds incorporating this compound. One study investigates the anticancer activity of a new nanosize Bismuth(V)-based coordination complex, utilizing this compound as a ligand, against human bone tumor cells. []

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